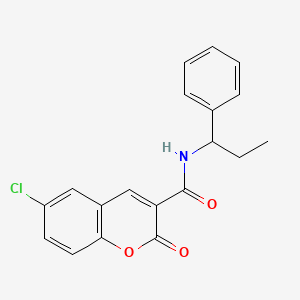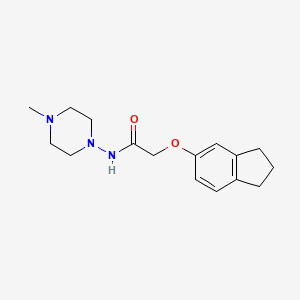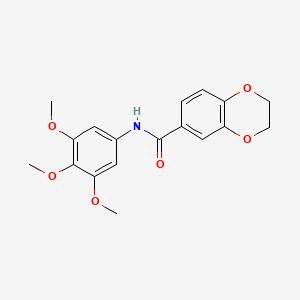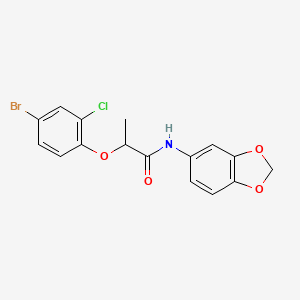![molecular formula C16H23ClN2O4S B4183599 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183599.png)
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine
Descripción general
Descripción
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine binds to the active site of BTK and inhibits its enzymatic activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cells. Inhibition of BTK also leads to decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins, ultimately resulting in apoptosis of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine has also been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the immune response. This may have implications for the use of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine is its high specificity for BTK, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in patients with mutations in the BTK gene or in those with alternative B-cell receptor signaling pathways.
Direcciones Futuras
There are several potential future directions for the development of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine. One area of interest is the combination of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine with other targeted therapies, such as inhibitors of the PI3K/AKT pathway or the anti-CD20 antibody rituximab. Another area of interest is the use of 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine in the treatment of autoimmune diseases, where inhibition of BTK may be beneficial. Finally, further studies are needed to determine the optimal dosing and treatment schedule for 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine in different patient populations.
Aplicaciones Científicas De Investigación
1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and increased apoptosis of B-cells.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-4-14(23-15-11-12(2)5-6-13(15)17)16(20)18-7-9-19(10-8-18)24(3,21)22/h5-6,11,14H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQIUPTXNMYIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)S(=O)(=O)C)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B4183528.png)


![methyl 5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183565.png)


![3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid](/img/structure/B4183592.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4183597.png)
![5-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4183604.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4183605.png)

![4-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4183618.png)
![5-bromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4183626.png)